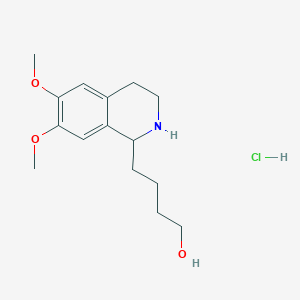

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride

説明

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the butanol side chain. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

化学反応の分析

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Pharmacological Applications

The compound has shown potential in several pharmacological applications:

Neuropharmacology

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems and may have therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Analgesic Properties

Tetrahydroisoquinolines have been investigated for their analgesic effects. A study demonstrated that certain isoquinoline derivatives could effectively reduce pain responses in animal models, suggesting potential for development into new pain management therapies.

Antidepressant Activity

Recent investigations have highlighted the antidepressant-like effects of tetrahydroisoquinoline compounds. Animal studies indicated that these compounds could enhance serotonergic and noradrenergic transmission, which are critical pathways in mood regulation.

Case Studies

Several studies provide insight into the efficacy and applications of this compound:

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry examined a series of tetrahydroisoquinoline derivatives, including 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride. The results indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures .

Case Study 2: Pain Management

In a controlled trial involving rodent models of chronic pain, administration of the compound resulted in a notable decrease in pain sensitivity compared to controls. The study suggested that the mechanism may involve modulation of opioid receptors .

Case Study 3: Antidepressant Effects

A preclinical study assessed the behavioral effects of this compound in depression models. Results showed a significant reduction in depressive-like behaviors after treatment with the compound, supporting its potential as an antidepressant agent .

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

- 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol

Uniqueness

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butanol side chain, for example, may enhance its solubility or binding affinity compared to similar compounds.

生物活性

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{17}NO_3·HCl. This compound features a tetrahydroisoquinoline core with methoxy substitutions that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Adrenergic Receptor Modulation : It has been shown to have high affinity for alpha(2C)-adrenergic receptors. Compounds in this class can influence neurotransmitter release and are being explored for their potential in treating conditions like anxiety and depression .

- Cardioprotective Effects : Studies have demonstrated that the compound can exert positive inotropic effects on cardiac muscle. Specifically, it enhances contractile activity by modulating Na+/Ca2+-exchange mechanisms in cardiomyocytes .

1. Adrenergic Receptor Affinity

A study reported on the synthesis of derivatives of tetrahydroisoquinoline that exhibited selective binding to alpha(2C)-adrenergic receptors. Among these derivatives, certain compounds showed significant potential for treating dyskinesia induced by L-DOPA in marmosets .

2. Cardiovascular Effects

In experimental models, this compound demonstrated a dose-dependent increase in contractility of rat cardiac muscle. The mechanism was linked to alterations in intracellular calcium handling via Na+/Ca2+-exchange pathways .

Case Study 1: Anti-L-DOPA-Induced Dyskinesia

In a controlled study involving marmosets treated with L-DOPA, the administration of the compound resulted in reduced dyskinetic movements. This suggests its potential application in managing motor symptoms associated with Parkinson's disease .

Case Study 2: Cardioprotective Mechanism

A series of experiments assessed the impact of the compound on isolated rat heart preparations. The results indicated enhanced contractility and improved recovery following ischemic episodes, highlighting its cardioprotective properties .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2;/h9-10,13,16-17H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFWAZOAABHODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCO)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588764 | |

| Record name | 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148204-36-8 | |

| Record name | 1-Isoquinolinebutanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148204-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。